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Compound of Interest

Compound Name: 3-(Dimethylamino)acrylonitrile

Cat. No.: B1336122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Dimethylamino)acrylonitrile (CAS No. 2407-68-3), a valuable compound in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 3-(Dimethylamino)acrylonitrile is C₅H₈N₂, with a molecular weight

of 96.13 g/mol .[1][2] Spectroscopic analysis confirms the presence of a dimethylamino group,

a carbon-carbon double bond, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-
(Dimethylamino)acrylonitrile by providing information about the chemical environment of its

hydrogen and carbon atoms.

¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J in Hz)

Assignment

Data not available Data not available Data not available -CH=CH-CN

Data not available Data not available Data not available -CH=CH-CN

Data not available Data not available Data not available -N(CH₃)₂

¹³C NMR Data[3]

Chemical Shift (ppm) Assignment

Data not available -C≡N

Data not available -CH=CH-CN

Data not available -CH=CH-CN

Data not available -N(CH₃)₂

Note:Specific chemical shift and coupling constant values from primary literature or spectral

databases were not retrievable at the time of this compilation. The assignments are based on

the known structure of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 3-(Dimethylamino)acrylonitrile
based on their characteristic vibrational frequencies.

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Assignment

Data not available C≡N stretch (nitrile)

Data not available C=C stretch (alkene)

Data not available C-N stretch (amine)

Data not available C-H stretch (alkene)

Data not available C-H stretch (alkane)

Note:A definitive list of IR absorption peaks was not available. The expected functional group

absorptions are listed based on the molecular structure.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of 3-(Dimethylamino)acrylonitrile, aiding in its identification.

Major Mass Fragments (m/z)[1]

m/z Relative Intensity Assignment

96 Data not available [M]⁺ (Molecular Ion)

95 Data not available [M-H]⁺

42 Data not available [C₂H₄N]⁺

54 Data not available [C₃H₄N]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of 3-(Dimethylamino)acrylonitrile is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A common
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concentration range is 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-

16 ppm, and a relaxation delay of 1-5 seconds.

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled experiment is typically run to simplify the spectrum and enhance

signal intensity.

A wider spectral width (e.g., 0-220 ppm) is used.

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small drop of liquid 3-(Dimethylamino)acrylonitrile is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).
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Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This is used to subtract the absorbance of the crystal and the surrounding atmosphere.

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is

recorded.

Data Acquisition: The spectrum is typically scanned over the mid-IR range (e.g., 4000-400

cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, often via a heated direct insertion probe or through a gas

chromatograph (GC) for separation of mixtures.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a

reproducible manner.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Representation: The output is a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
(Dimethylamino)acrylonitrile.
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Spectroscopic Analysis Workflow for 3-(Dimethylamino)acrylonitrile

3-(Dimethylamino)acrylonitrile Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR Data
(Chemical Shifts, Coupling Constants)

¹³C NMR Data
(Chemical Shifts)

IR Data
(Absorption Frequencies)

MS Data
(m/z, Fragmentation Pattern)

Structural Elucidation and Verification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 3-(Dimethylamino)acrylonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336122#3-dimethylamino-acrylonitrile-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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